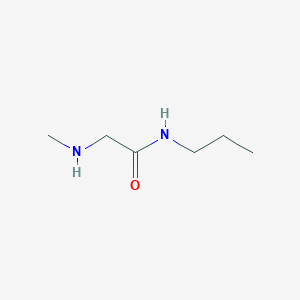

2-(methylamino)-N-propylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylamino)-N-propylacetamide, also known as MAPA, is a synthetic compound with potential medical applications. It is a derivative of acetamide, a simple amide, and is composed of a propyl group, a methyl group, and an amino group. MAPA has been studied for its potential applications in medicine, and has been found to have a variety of biochemical and physiological effects.

科学的研究の応用

2-(methylamino)-N-propylacetamide has been studied for its potential applications in medicine. It has been found to have a variety of biochemical and physiological effects, and has been used in research to study the effects of drugs on the body. 2-(methylamino)-N-propylacetamide has been studied for its potential to treat various diseases, including cancer and diabetes. It has also been studied for its potential to treat neurodegenerative disorders, such as Alzheimer's disease, and to reduce inflammation.

作用機序

Target of Action

A related compound, 2-[(methylamino)methyl]phenol, has been found to target the quorum regulator sara of staphylococcus aureus . This interaction inhibits biofilm formation and down-regulates virulence genes .

Mode of Action

The related compound, 2-[(methylamino)methyl]phenol, inhibits the production or blocks the sara protein, which might influence the down-regulation of biofilm and virulence factors .

Biochemical Pathways

The related compound, 2-[(methylamino)methyl]phenol, affects the quorum sensing (qs) pathway in staphylococcus aureus . QS is a cell-to-cell communication process that up-regulates the expression of many virulence factors, including biofilm formation .

Pharmacokinetics

The related compound, ketamine, undergoes oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, and ketamine is vulnerable to pharmacokinetic drug interactions .

Result of Action

The related compound, 2-[(methylamino)methyl]phenol, significantly reduces the expression of representative virulence genes like fnba, hla, and hld that are governed under staphylococcus aureus qs .

Action Environment

Environmental factors such as climate change and eutrophication significantly increase the frequency and intensity of cyanobacterial bloom in water bodies , which could potentially affect the production and action of related cyanotoxins.

実験室実験の利点と制限

2-(methylamino)-N-propylacetamide has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable. It is also non-toxic and has low acute toxicity. However, 2-(methylamino)-N-propylacetamide has some limitations for use in laboratory experiments. It is not very soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, 2-(methylamino)-N-propylacetamide is not very stable in the presence of light or heat.

将来の方向性

Future research on 2-(methylamino)-N-propylacetamide could focus on its potential medical applications. Further research could be conducted to investigate the potential of 2-(methylamino)-N-propylacetamide to treat various diseases, such as cancer and diabetes. In addition, research could be conducted to investigate the potential of 2-(methylamino)-N-propylacetamide to treat neurodegenerative disorders, such as Alzheimer's disease, and to reduce inflammation. Further research could also be conducted to investigate the effects of 2-(methylamino)-N-propylacetamide on enzyme activity, such as cytochrome P450 enzymes and G-protein-coupled receptors. Finally, further research could be conducted to investigate the potential of 2-(methylamino)-N-propylacetamide to interact with other drugs and to affect drug metabolism.

合成法

2-(methylamino)-N-propylacetamide can be synthesized using a variety of methods. The most common method is the reaction of 2-chloro-N-propylacetamide and methylamine in an aqueous solution. The reaction produces 2-(methylamino)-N-propylacetamide and 2-chloro-N-methylaminoethanol as the major products. Other methods of synthesis include the reaction of 2-chloro-N-propylacetamide with an alkyl halide, such as bromoethane, and the reaction of 2-chloro-N-propylacetamide with a primary amine, such as methylamine.

特性

IUPAC Name |

2-(methylamino)-N-propylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-8-6(9)5-7-2/h7H,3-5H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBENNMIHCNYUJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylamino)-N-propylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2393956.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2393957.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2393959.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2393960.png)

![2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2393963.png)

![N-Methyl-N-[2-[3-methyl-4-(2,2,2-trifluoroethoxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2393970.png)

![N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2393974.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2393975.png)

![2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide](/img/structure/B2393977.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2393979.png)